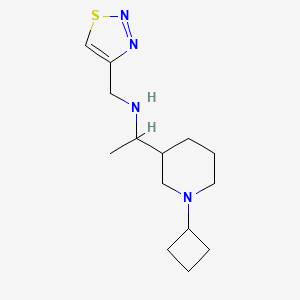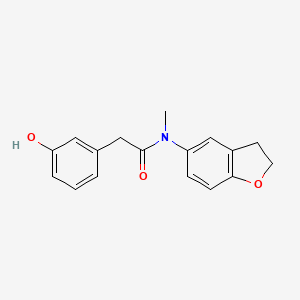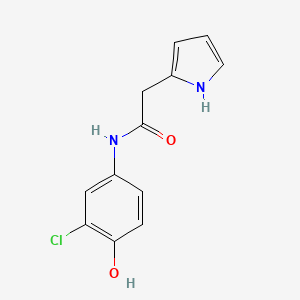
1-(1-cyclobutylpiperidin-3-yl)-N-(thiadiazol-4-ylmethyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-cyclobutylpiperidin-3-yl)-N-(thiadiazol-4-ylmethyl)ethanamine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CTME and is known for its ability to interact with various receptors in the brain, making it a promising candidate for pharmacological research.
作用机制
CTME works by modulating the activity of various neurotransmitters in the brain. It has been found to act as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of mood and motivation. Additionally, CTME has been found to act as an agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects
CTME has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which can lead to an increase in motivation and pleasure. Additionally, CTME has been found to decrease the release of serotonin, which can lead to a decrease in anxiety and stress.
实验室实验的优点和局限性
One of the main advantages of CTME is its ability to interact with multiple receptors in the brain, making it a versatile tool for research. Additionally, CTME has been found to have a relatively low toxicity, making it a safe compound for use in laboratory experiments. However, one limitation of CTME is that it has a relatively short half-life, meaning that its effects may be short-lived.
未来方向
There are a number of potential future directions for research on CTME. One area of interest is the development of CTME-based drugs for the treatment of depression, anxiety, and addiction. Additionally, further research is needed to fully understand the mechanism of action of CTME and its interactions with various receptors in the brain. Finally, there is potential for CTME to be used as a tool in neuroscience research, helping to further our understanding of the brain and its functions.
合成方法
The synthesis of CTME involves the reaction of 1-cyclobutylpiperidine-3-carboxylic acid with thiadiazol-4-ylmethylamine, followed by the reduction of the resulting amide using sodium borohydride. The final product is obtained through the alkylation of the amine with 2-chloroethylamine hydrochloride.
科学研究应用
CTME has been found to interact with various receptors in the brain, including the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the α2-adrenergic receptor. This makes it a promising candidate for research into the treatment of various neurological disorders, including depression, anxiety, and addiction.
属性
IUPAC Name |
1-(1-cyclobutylpiperidin-3-yl)-N-(thiadiazol-4-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4S/c1-11(15-8-13-10-19-17-16-13)12-4-3-7-18(9-12)14-5-2-6-14/h10-12,14-15H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBIJKZKMKEKIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2CCC2)NCC3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-[2-(3-Hydroxyphenyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone](/img/structure/B7647945.png)

![3-hydroxy-N-[5-methyl-1-(3-methylbutyl)pyrazol-4-yl]benzamide](/img/structure/B7647955.png)
![N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7647961.png)

![N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647980.png)
![N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide](/img/structure/B7647983.png)
![(4-chlorophenyl)-[4-[[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]piperidin-1-yl]methanone](/img/structure/B7647991.png)
![2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine](/img/structure/B7647997.png)

![5-[1-[(2-Ethylpyrazol-3-yl)methyl]-4-methylpiperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7648005.png)
![N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide](/img/structure/B7648012.png)
![Methyl 2-[3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]phenyl]acetate](/img/structure/B7648022.png)
![1,3-dimethyl-N-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7648039.png)